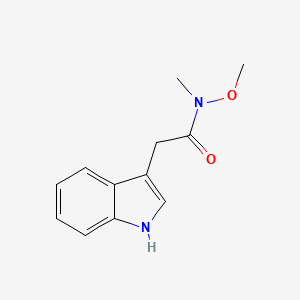

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHWIEBDIWCQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CNC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

Topic: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide basic properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]

The Strategic "Chemical Pivot" for Indole Alkaloid Synthesis[1]

Executive Summary

In the architecture of drug discovery, This compound (CAS: 132922-37-3) serves as a critical "chemical pivot."[1] It functions as the Weinreb amide derivative of Indole-3-acetic acid (IAA), a ubiquitous plant hormone and pharmacophore.

Unlike standard esters or acid chlorides, this molecule possesses a unique capacity to stabilize the tetrahedral intermediate during nucleophilic acyl substitution. This property allows researchers to synthesize indole-3-yl ketones and aldehydes with high chemoselectivity, avoiding the common pitfalls of over-addition (formation of tertiary alcohols) or polymerization associated with the electron-rich indole ring. This guide details the physicochemical properties, synthesis, mechanistic advantages, and application workflows of this essential intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Indole-3-acetic acid Weinreb Amide |

| CAS Number | 132922-37-3 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Sparingly soluble in water |

| SMILES | CN(OC)C(=O)Cc1c[nH]c2ccccc12 |

| Key Functional Group | Weinreb Amide (N-methoxy-N-methylamide) |

Synthetic Architecture

The synthesis of this intermediate requires the coupling of Indole-3-acetic acid (IAA) with N,O-dimethylhydroxylamine. While EDC/HOBt coupling is standard, the CDI (1,1'-Carbonyldiimidazole) method is often preferred for scale-up as it avoids the formation of urea byproducts that can be difficult to remove from the crystalline product.

Protocol: CDI-Mediated Coupling

Reagents:

-

1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous) or THF

-

Nitrogen atmosphere

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with Indole-3-acetic acid and anhydrous DCM under nitrogen. Add CDI in one portion.[1]

-

Observation: Evolution of CO₂ gas (bubbling) indicates the formation of the reactive acyl-imidazole intermediate. Stir at room temperature for 30–60 minutes until gas evolution ceases.

-

-

Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride directly to the reaction mixture.

-

Note: Since the amine is a salt, no external base (like TEA) is strictly necessary if the imidazole liberated from CDI acts as the proton scavenger, but adding 1.0 equiv of Triethylamine or DIPEA can accelerate the reaction.

-

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The product usually appears as a distinct spot less polar than the starting acid but more polar than the indole core.[1]

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/unreacted amine), Saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

Visualizing the Synthesis Pathway

Figure 1: Step-wise activation and coupling pathway for the synthesis of the Weinreb amide intermediate.

Reactivity & Mechanistic Insight

The primary value of this compound lies in its resistance to over-alkylation.[1]

The Chelation Control Mechanism

When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks the carbonyl carbon, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This forms a stable five-membered cyclic intermediate (the tetrahedral intermediate).[1]

-

Stability: This chelate is stable at low temperatures and resists collapse into the ketone during the reaction.[1][3]

-

Prevention of Over-addition: Because the ketone is not formed until the reaction is quenched (acidic hydrolysis), the nucleophile cannot attack a second time to form a tertiary alcohol.

Critical Consideration for Indoles: The indole nitrogen (N-H) is acidic (pKa ~17).[1] If unprotected, it will consume one equivalent of the organometallic reagent.

-

Strategy A (Protection): Protect N-H with Boc, Tosyl, or SEM before forming the Weinreb amide.

-

Strategy B (Sacrificial Base): Use at least 2.2 equivalents of the Grignard reagent (1.0 eq to deprotonate N-H, 1.2 eq to react with the amide).

Mechanism Diagram

Figure 2: The stable magnesium-chelated intermediate prevents over-addition, ensuring ketone selectivity.

Application Workflows

A. Synthesis of Indole-3-yl Ketones (Grignard Route)

Used to attach alkyl or aryl chains to the indole C3 position, common in the synthesis of tryptamine analogs and AhR agonists.[1][2]

-

Setup: Dissolve Weinreb amide (1.0 equiv) in anhydrous THF. Cool to 0°C (or -78°C for reactive R groups).

-

Addition: Add Grignard reagent (R-MgBr) dropwise.[1]

-

Reaction: Stir 1–3 hours. The stable intermediate prevents further reaction.[1][3]

-

Quench: Pour into cold saturated NH₄Cl or 1M HCl. This collapses the tetrahedral intermediate, releasing the ketone.

B. Synthesis of Indole-3-acetaldehydes (Reduction)

Indole acetaldehydes are notoriously unstable and difficult to isolate.[1] The Weinreb amide allows for controlled reduction using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.[1]

-

Setup: Dissolve amide in THF at -78°C.

-

Reduction: Add LiAlH₄ (0.6–1.0 equiv). The chelation effect stabilizes the aldehyde precursor.[1]

-

Quench: Careful workup (Fieser method) releases the aldehyde.[1]

-

Note: Use immediately in subsequent steps (e.g., reductive amination) to avoid polymerization.[1]

-

Analytical Characterization (Typical Data)

When validating the synthesis of this compound, look for these characteristic signals in ¹H NMR (CDCl₃, 400 MHz) :

-

Indole N-H: Broad singlet, ~8.0–8.5 ppm (exchangeable).[1]

-

Aromatic Protons: Multiplets, 7.0–7.7 ppm (4H).[1]

-

Indole C2-H: Singlet/Doublet, ~7.0 ppm.[1]

-

Amide N-OCH₃: Singlet, ~3.6–3.7 ppm (Integration: 3H).[1]

-

Amide N-CH₃: Singlet, ~3.2 ppm (Integration: 3H).[1]

-

Methylene (-CH₂-): Singlet, ~3.8–4.0 ppm (Integration: 2H).

References

-

Synthesis of Indole-3-yl Ketones via Weinreb Amides: Opietnik, M., et al. (2013).[1][2] Synthesis of 2-(Indol-3-yl)-ethanone-based Arylhydrocarbon Receptor Agonist Candidates via Weinreb Amides of Indole-3-acetic Acid. Current Organic Synthesis.[1]

-

Weinreb Ketone Synthesis Mechanism: Nahm, S., & Weinreb, S. M. (1981).[1][4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.

-

General Amide Synthesis Protocols: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1]

-

Properties of Indole-3-Acetic Acid Derivatives: PubChem Compound Summary for Indole-3-acetic acid derivatives.

Sources

An In-Depth Technical Guide to 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, a Weinreb amide derivative of the biologically significant indole-3-acetic acid scaffold. While specific research on this particular molecule is nascent, this document synthesizes established principles of organic synthesis and the extensive pharmacological data on related indole-3-acetamide analogs to present a detailed projection of its chemical properties, plausible synthetic routes, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel indole-based therapeutic agents. We will delve into the rationale behind synthetic strategies, methods for characterization, and the anticipated biological activities, drawing parallels from closely related compounds that have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.

Introduction: The Promise of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its structural resemblance to the amino acid tryptophan allows indole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the versatility of the indole scaffold is well-documented.[3]

Derivatives of indole-3-acetamide, in particular, have garnered significant attention for their therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, antioxidant, and antihyperglycemic effects.[3][4][5] The introduction of an N-methoxy-N-methylacetamide moiety, also known as a Weinreb amide, to the indole-3-acetic acid backbone is a strategic chemical modification. Weinreb amides are valuable intermediates in organic synthesis, primarily because they are resistant to over-addition of organometallic reagents, allowing for the controlled synthesis of ketones and aldehydes.[6][7] This functional group can also influence the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will focus on this compound, exploring its synthesis from readily available starting materials, its expected physicochemical properties, and its potential as a precursor for more complex molecules or as a bioactive agent in its own right.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely published, we can predict its key properties based on its chemical structure and data from commercial suppliers.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H14N2O2 | |

| Molecular Weight | 218.25 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| CAS Number | 132922-37-3 |

Analytical Characterization

The structural elucidation of this compound would rely on a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the indole ring protons, the methylene protons adjacent to the carbonyl group, and the N-methoxy and N-methyl protons of the Weinreb amide.

-

¹³C NMR will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the amide, and C-N stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the synthesized compound.

Synthesis of this compound

The most direct and logical synthetic route to this compound is the coupling of 2-(1H-indol-3-yl)acetic acid with N,O-dimethylhydroxylamine. This transformation is a standard method for the formation of Weinreb amides.

Rationale for Synthetic Approach

The formation of an amide bond from a carboxylic acid and an amine typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Several coupling reagents are available for this purpose, each with its own advantages and disadvantages in terms of yield, reaction conditions, and byproduct removal.

Experimental Workflow: Weinreb Amide Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for Weinreb amide synthesis.[8][9] Optimization of reaction conditions may be necessary.

Materials:

-

2-(1H-indol-3-yl)acetic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI) or Triphenylphosphine (PPh3) and Iodine (I2)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Activation of Carboxylic Acid (using CDI):

-

To a solution of 2-(1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add CDI (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of CO2 ceases. The formation of the acyl imidazole intermediate can be monitored by TLC.

-

-

Amide Bond Formation:

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. Stir for 15 minutes at 0 °C.

-

Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Potential Biological Activities and Therapeutic Applications

Given the lack of direct biological data for this compound, we can infer its potential activities based on the well-established pharmacology of related indole-3-acetamide derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of indole-3-acetamide derivatives against various cancer cell lines.[10] These compounds can induce apoptosis (programmed cell death) through various mechanisms, including the inhibition of tubulin polymerization and the activation of caspase pathways.[10]

Potential Mechanism of Action:

Caption: Postulated anticancer mechanism of action via tubulin polymerization inhibition.

Anti-inflammatory and Antioxidant Effects

Indole derivatives are known to possess significant anti-inflammatory and antioxidant properties.[4] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Their antioxidant activity stems from their ability to scavenge free radicals and reduce oxidative stress.

Other Potential Applications

The indole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of other therapeutic applications, including:

The N-methoxy-N-methylacetamide group could serve as a handle for further chemical modifications to develop more potent and selective drug candidates.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule at the intersection of two important chemical motifs: the indole nucleus and the Weinreb amide. This guide has outlined a rational synthetic approach and a predictive framework for its biological activities based on a solid foundation of related research.

Future research should focus on:

-

Definitive Synthesis and Characterization: The synthesis of this compound should be performed and its physicochemical properties fully characterized using modern analytical techniques.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and other relevant biological activities.

-

Structure-Activity Relationship (SAR) Studies: A library of analogs could be synthesized to explore the SAR and optimize the potency and selectivity of this chemical scaffold.

-

Computational Modeling: Molecular docking studies could be employed to predict the binding interactions of this molecule with potential biological targets.

References

-

Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. (2023). PMC. [Link]

-

Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. (2013). PMC. [Link]

-

Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). ACS Omega. [Link]

-

Weinreb (ketone synthesis). Name-Reaction.com. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). iris.unina.it. [Link]

- Technique for preparing N-methylacetamide.

- Novel process for the preparation of weinreb amide derivatives.

-

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. (2021). NIH. [Link]

-

N-Methoxy-N-methylacetamide. PubChem. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]

-

The role of indole derivative in the growth of plants: A review. Frontiers. [Link]

-

Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. SciSpace. [Link]

-

Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

New indole amide derivatives as potent CRTH2 receptor antagonists. PubMed. [Link]

-

Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. MDPI. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. [Link]

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-(1H-indol-3-yl)-N-methylacetamide [smolecule.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Weinreb (ketone synthesis) [quimicaorganica.org]

- 7. mdpi.com [mdpi.com]

- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide (CAS 132922-37-3): Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of the chemical compound 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide, identified by the CAS number 132922-37-3. The document details its chemical structure, physicochemical properties, and its significant role as a synthetic intermediate. A detailed protocol for its application in the synthesis of Indole-3-acetone is provided, highlighting its utility for researchers and professionals in synthetic and medicinal chemistry. This guide serves as a valuable resource for understanding the characteristics and practical applications of this indole derivative.

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The compound this compound is a specific indole derivative that has garnered interest as a versatile synthetic intermediate. Its unique structural features make it a valuable precursor for the synthesis of more complex indole-based molecules. This guide will delve into the technical aspects of this compound, providing a detailed understanding of its properties and synthetic utility.

Physicochemical Properties and Structure

The fundamental characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis.

Chemical Structure

The chemical structure of this compound is characterized by an indole ring linked to an N-methoxy-N-methylacetamide group at the 3-position.

Key Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 218.25 g/mol | [2][4] |

| Purity Specification | ≥ 95% | [5] |

| Storage Conditions | Long-term storage in a dry, sealed environment at room temperature. | [5][6] |

Synthesis and Application

The primary application of this compound is as a precursor in the synthesis of other valuable chemical entities. A notable example is its use in the preparation of Indole-3-acetone.

Synthesis of Indole-3-acetone

Indole-3-acetone is an indole derivative with potential applications as a benzodiazepine receptor inhibitor[7]. The synthesis of Indole-3-acetone from this compound involves a Grignard reaction with methylmagnesium bromide.

Experimental Protocol: Synthesis of Indole-3-acetone

This protocol outlines the step-by-step methodology for the synthesis of Indole-3-acetone using this compound as the starting material.

Materials:

-

Aqueous ammonium chloride solution

-

Ethyl acetate (EA)

-

Water

-

Brine

-

Silica gel for chromatography

-

Hexanes/Ethyl Acetate (HEP/EA) gradient for chromatography

Procedure:

-

Under an argon atmosphere, dissolve 3.00 g (13.75 mmol) of this compound in 60 mL of anhydrous THF.[7][8]

-

Slowly add a THF solution of methylmagnesium bromide dropwise while maintaining continuous stirring.[7][8]

-

After 2 hours, add a second portion of the methylmagnesium bromide solution.[8]

-

After an additional hour (3 hours total), add a third portion of the methylmagnesium bromide solution.[8]

-

Quench the reaction by adding an aqueous ammonium chloride solution, followed by ethyl acetate.[8]

-

Separate the organic and aqueous phases.

-

Wash the organic phase with water and then with brine.[8]

-

Dry the organic phase, filter, and concentrate it under reduced pressure.[8]

-

Purify the resulting residue by chromatography over silica gel using a hexanes/ethyl acetate gradient to yield Indole-3-acetone.[8]

Workflow Diagram: Synthesis of Indole-3-acetone

Caption: Workflow for the synthesis of Indole-3-acetone.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with a clear and established role in the synthesis of other indole derivatives, such as Indole-3-acetone. Its utility in facilitating the introduction of an acetone moiety to the indole scaffold highlights its importance in synthetic chemistry. Future research may explore its application in the synthesis of a broader range of biologically active molecules, further expanding its utility in drug discovery and development. The straightforward and documented synthetic protocols involving this compound make it an accessible and reliable tool for chemical researchers.

References

- This compound - Sinfoo Biotech.

- 132922-37-3 | this compound | Amides | Ambeed.com.

- 132922-37-3 | MFCD11732280 - Aaronchem.

- 132922-37-3 | 2-(1H-Indol-3-yl)-N-methoxy-N ... - ChemScene.

- 132922-37-3 2-(1H-Indol-3-YL)-N-methoxy-N ... - AKSci.

- Indole-3-acetone | 1201-26-9 - ChemicalBook.

- Indole-3-acetone synthesis - ChemicalBook.

- 2-Bromo-9-hexyl-9H-carbazole - Lead Sciences.

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. This compound,(CAS# 132922-37-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 132922-37-3 | this compound | Amides | Ambeed.com [ambeed.com]

- 4. 132922-37-3 | MFCD11732280 | this compound [aaronchem.com]

- 5. 132922-37-3 this compound AKSci 4663CV [aksci.com]

- 6. 2-Bromo-9-hexyl-9H-carbazole - Lead Sciences [lead-sciences.com]

- 7. Indole-3-acetone | 1201-26-9 [chemicalbook.com]

- 8. Indole-3-acetone synthesis - chemicalbook [chemicalbook.com]

The Strategic Scaffold: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

An In-Depth Technical Guide on Discovery, Synthesis, and Application

Executive Summary

2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (often referred to as the Indole-3-Weinreb Amide ) represents a "privileged intermediate" in modern organic synthesis. It bridges the gap between the labile, reactive nature of indole-3-acetic acid (IAA) and the controlled, chemoselective requirements of complex alkaloid and pharmaceutical synthesis. This guide dissects its historical emergence, the mechanistic underpinnings of its stability, and field-proven protocols for its deployment in drug development.

Part 1: Historical Convergence & Discovery

The "discovery" of this specific molecule is not a singular event but the synergistic convergence of two major chemical timelines: the exploration of the indole nucleus and the invention of chemoselective acylating agents.

1. The Indole Imperative (Early 20th Century)

Since the isolation of heteroauxin (Indole-3-acetic acid) in the 1930s, chemists struggled with its derivatization. The electron-rich indole ring (specifically C3) makes the molecule prone to acid-catalyzed polymerization and oxidative degradation. Converting IAA to ketones—a critical step for synthesizing tryptamines and serotonin analogues—using standard acid chlorides often resulted in uncontrollable side reactions and over-addition of nucleophiles (yielding tertiary alcohols instead of ketones).

2. The Weinreb Revolution (1981)

The pivot point occurred in 1981.[1][2] Steven Nahm and Steven M. Weinreb at Pennsylvania State University published their seminal work in Tetrahedron Letters, introducing N-methoxy-N-methylamides.[3] They solved the "over-addition" problem by creating a stable metal-chelated intermediate.[3]

The Convergence: Shortly after 1981, medicinal chemists applied Weinreb’s methodology to IAA. This allowed, for the first time, the reliable conversion of the carboxylic acid tail of IAA into aldehydes and ketones without protecting the indole nitrogen or suffering from polymerization, unlocking a new pathway to indole alkaloids.

Figure 1: The convergence of Indole chemistry and Weinreb methodology.

Part 2: Mechanistic Utility (The "Why")

The utility of this compound rests entirely on the Chelation Model . When a nucleophile (like a Grignard reagent or Organolithium) attacks the carbonyl carbon, the reaction does not proceed to the ketone immediately, nor does it allow a second attack.

The Stable Tetrahedral Intermediate

Unlike standard esters or acid chlorides, the Weinreb amide forms a stable 5-membered cyclic intermediate with the metal cation (Mg²⁺ or Li⁺). This ring "locks" the molecule after the first addition. The ketone is only liberated after acidic hydrolysis during the workup.

Key Advantage for Indoles:

-

Chemoselectivity: Prevents attack on the electron-rich indole ring.

-

Stoichiometry Control: Requires only 1 equivalent of nucleophile (though excess is often used to drive kinetics), preventing the formation of tertiary alcohols.

Figure 2: The Weinreb Chelation Mechanism preventing over-addition.

Part 3: Strategic Synthesis Protocol

Disclaimer: Always perform a risk assessment. Indoles are sensitive to light and air. Work under inert atmosphere (N₂ or Ar).

Method: Coupling Agent Activation (Recommended)

While acid chlorides are common for simple acids, activating IAA with oxalyl chloride can lead to side reactions at the C3 position. The use of coupling agents like CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt is the industry standard for high purity.

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride (Weinreb amine salt)

-

1,1'-Carbonyldiimidazole (CDI)

-

Solvent: Dichloromethane (DCM) or DMF (dry)

Protocol:

| Step | Action | Critical Mechanistic Insight |

| 1. Activation | Dissolve IAA (1.0 eq) in dry DCM under N₂. Add CDI (1.1 eq) portion-wise at 0°C. Stir for 30-60 min at RT. | CO₂ Evolution: Watch for bubbling. This step generates the reactive acyl-imidazole intermediate. |

| 2. Amine Prep | Separate flask: Neutralize N,O-dimethylhydroxylamine HCl (1.2 eq) with Et₃N (1.2 eq) in DCM. | The amine salt must be free-based to act as a nucleophile. |

| 3. Coupling | Add the free amine solution to the activated IAA solution. Stir at RT for 3–12 hours. | The nucleophilic amine displaces the imidazole leaving group. |

| 4. Quench | Add 1M HCl (carefully) or saturated NH₄Cl. | pH Control: Do not make the solution too acidic (< pH 2) or the indole may polymerize. |

| 5. Workup | Extract with DCM. Wash organic layer with NaHCO₃ (remove unreacted acid) and Brine. Dry over MgSO₄.[6] | The Weinreb amide is typically stable and lipophilic. |

| 6. Purification | Flash chromatography (Hexane/EtOAc). | Indole derivatives often streak on silica; add 1% Et₃N to eluent if necessary. |

Self-Validation Check:

-

TLC: The product should be UV active (indole chromophore) and stain positive with Vanillin or Ehrlich’s reagent (turning purple/pink).

-

NMR: Look for the characteristic "Weinreb singlet" peaks: ~3.7 ppm (N-OMe) and ~3.2 ppm (N-Me).

Part 4: Downstream Applications in Drug Discovery

This intermediate is the gateway to two major classes of compounds in the pharmaceutical pipeline.

1. Synthesis of Indole Aldehydes (Tryptophan/Tryptamine Precursors)

Reduction of the Weinreb amide with LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H yields the aldehyde.

-

Significance: The resulting aldehyde is the substrate for reductive amination, a primary route to synthesizing N,N-DMT, Psilocybin analogues, and other tryptamines.

2. Synthesis of Indole Ketones (Serotonin Modulators)

Reaction with Grignard reagents (R-Mg-X) yields ketones.

-

Significance: Used in the synthesis of drugs like Vilazodone (antidepressant) and various melatonin receptor agonists where a specific side chain is required at the C3 position.

Figure 3: Strategic divergence from the Weinreb intermediate.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[3][7][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[7] [7]

-

Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 676–678. (Foundational protocol for amino-acid derived Weinreb amides).

-

Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal für Praktische Chemie, 1997 , 339(1), 517–524.

-

Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Efficient Synthesis of Indole-3-acetic Acid Derivatives via Weinreb Amides." Tetrahedron Letters, 2004 , 45(38), 7107-7110. (Specific application to Indole chemistry).

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

- 6. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]

Solubility & Handling Guide: 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide in DMSO

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility, stability, and handling of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (CAS: 132922-37-3) in Dimethyl Sulfoxide (DMSO).[1] As a critical "Weinreb amide" intermediate derived from Indole-3-acetic acid, this compound serves as a pivotal gateway for synthesizing complex tryptamine derivatives, melatonin analogues, and indole-based ketones.[1]

While specific solubility coefficients for this intermediate are often omitted in high-level synthetic literature, this guide synthesizes physicochemical principles with empirical application data to establish a Standard Operating Procedure (SOP) for researchers. The compound exhibits high solubility in DMSO due to the polar aprotic nature of the solvent interacting favorably with both the indole N-H and the Weinreb amide carbonyls.[1]

Part 1: Physicochemical Profile & Solubility Potential[1][2]

Chemical Identity

| Property | Detail |

| Systematic Name | This compound |

| Common Name | Indole-3-acetic acid Weinreb Amide |

| CAS Number | 132922-37-3 |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| LogP (Predicted) | ~1.6 - 1.9 (Moderate Lipophilicity) |

Mechanistic Basis of Solubility in DMSO

DMSO is the solvent of choice for this compound due to its dual capability to solvate both the aromatic indole core and the polar amide functionality.[1]

-

Indole Moiety: The indole ring is a hydrophobic, aromatic system.[1] DMSO, having a high dielectric constant (

) and a hydrophobic methyl surface, effectively solvates the pi-system.[1] Furthermore, the sulfoxide oxygen of DMSO acts as a strong Hydrogen Bond Acceptor (HBA), interacting with the Indole N-H (Hydrogen Bond Donor). -

Weinreb Amide: The N-methoxy-N-methyl group prevents the formation of strong intermolecular hydrogen bond networks often seen in primary amides, significantly lowering the lattice energy and enhancing solubility in organic solvents compared to its parent amide.[1]

Estimated Solubility Limits

Based on Structure-Activity Relationship (SAR) data of analogous indole-3-acetamide derivatives:

-

Conservative Working Concentration: 10 mM – 50 mM (Recommended for Biological Assays)

-

High-Concentration Stock: 50 mg/mL – 100 mg/mL (Achievable with sonication; used for synthetic stock)

-

Saturation Point (Est.): > 200 mg/mL in pure DMSO at 25°C.[1]

Part 2: Preparation & Validation Protocols[1]

Standard Stock Solution Preparation (50 mM)

Objective: Prepare 1 mL of a 50 mM stock solution.

-

Calculate Mass:

-

Weighing: Weigh ~10.9 mg of the solid into a sterile, amber glass vial (to protect the indole ring from photo-oxidation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade:

99.9%). -

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2-5 minutes.

-

Visual Inspection: Solution should be clear and particle-free.[1] A slight yellow tint is normal.[1]

Solubility Validation Workflow

If working near saturation limits (>100 mg/mL), follow this decision tree to ensure solution integrity.

Figure 1: Decision tree for solubilizing the Weinreb amide in DMSO. Use PTFE filters if filtration is necessary, as DMSO degrades some cellulose membranes.

Part 3: Stability & Storage Guidelines

The "Indole Oxidation" Risk

Indole derivatives are susceptible to oxidative degradation, often forming colored impurities (dimers or isatin derivatives) upon exposure to light and oxygen.[1]

-

Symptom: Solution turns from pale yellow to pink/brown.[1]

-

Prevention: Store stock solutions in amber vials .

Hygroscopicity of DMSO

DMSO is highly hygroscopic.[1] Absorbed water can cause the Weinreb amide to precipitate over time, as the compound is hydrophobic.[1]

-

Mitigation: Use "Dry" DMSO (stored over molecular sieves) for stock preparation.[1] Purge headspace with Nitrogen or Argon before closing the vial.[1]

Storage Matrix

| Condition | Duration | Temperature | Note |

| Solid State | 2 Years | -20°C | Protect from light/moisture.[1] |

| DMSO Stock | 6 Months | -20°C | Aliquot to avoid freeze-thaw cycles. |

| DMSO Stock | 1 Month | 4°C | Acceptable for active use.[1] |

| Aqueous Dilution | < 24 Hours | RT | Prepare fresh; risk of precipitation.[1] |

Part 4: Application Workflows

Synthetic Utility: Ketone Synthesis

The primary utility of this compound is its reactivity with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to tertiary alcohols—a unique feature of the Weinreb amide.[1]

Figure 2: The Weinreb Amide serves as a stable intermediate that prevents over-alkylation, allowing precise synthesis of indole ketones.

Biological Assay Dilution (Serial Dilution)

When diluting the DMSO stock into aqueous media (e.g., cell culture media), follow the "0.5% Rule" :

-

Most cells tolerate up to 0.5% v/v DMSO.[1]

-

To achieve a 10 µM final assay concentration:

-

Dilute 50 mM Stock 1:100 in DMSO

500 µM Working Solution. -

Dilute 500 µM Working Solution 1:50 into Media

10 µM Final (2% DMSO - High). -

Better: Dilute 50 mM Stock 1:1000 into Media

50 µM (0.1% DMSO).

-

Caution: Rapid dilution of high-concentration DMSO stocks into aqueous buffer can cause "crashing out" (precipitation).[1] Always add the DMSO solution dropwise to the vortexing buffer, not the other way around.[1]

References

-

Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational chemistry of the Weinreb amide functionality).

-

PubChem. (2026).[1] Compound Summary: N-Methoxy-N-methylacetamide.[1][2][3][4][5] National Library of Medicine.[1] Retrieved February 8, 2026, from [Link]

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide mechanism of action theories

A Strategic Guide to the Indole-Weinreb Scaffold in Ligand Design

Executive Summary

2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide represents a pivotal intersection between classical organic synthesis and modern pharmacophore design. Chemically, it is the Weinreb amide derivative of Indole-3-Acetic Acid (IAA) , serving as a "privileged intermediate" that allows for the precise, chemoselective synthesis of indole-3-ketones without the risk of over-alkylation. Biologically, it acts as a lipophilic analog of the primary plant auxin (IAA) and a structural congener to tryptamine-derived neurotransmitters, making it a valuable probe in both agrochemical signaling studies and serotonergic drug discovery.

This guide provides a comprehensive analysis of its Dual-Mechanism of Action :

-

The Chelation-Controlled Synthetic Mechanism (Chemical MoA).

-

The Indole-Acetamide Pharmacophore Theory (Biological MoA).

Part 1: Chemical Mechanism of Action (The Weinreb Chelation Model)

The primary utility of this molecule lies in its unique reactivity profile. Unlike standard esters or acid chlorides which react with organometallics (Grignard or organolithium reagents) to form unstable ketones that rapidly over-react to tertiary alcohols, the N-methoxy-N-methylacetamide moiety functions via a Chelation-Stabilized Transition State .

The "Stable Tetrahedral" Theory

When a nucleophile (R-Mg-X) attacks the carbonyl carbon of the amide, the reaction does not proceed immediately to the ketone. Instead, the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen.

-

Chelation: The

ion forms a rigid 5-membered cyclic intermediate, locking the molecule in a tetrahedral state. -

Prevention of Collapse: This stable complex prevents the reformation of the carbonyl double bond while the nucleophile is present, effectively shielding the intermediate from a second nucleophilic attack.

-

Controlled Hydrolysis: The ketone is only liberated upon acidic workup (quenching), which breaks the chelate.

Visualization: The Weinreb Chelation Pathway

The following diagram illustrates the transition state stability that defines the chemical MoA of this molecule.

Caption: Figure 1. The magnesium-chelated transition state prevents over-alkylation, allowing precise synthesis of indole ketones.

Part 2: Biological Mechanism of Action Theories

While often used as an intermediate, the intact this compound molecule possesses intrinsic biological activity due to its structural homology with Indole-3-Acetic Acid (IAA) and Melatonin .

Theory A: The Auxin Mimicry (Agrochemical Context)

In plant physiology, IAA regulates growth via the TIR1/AFB auxin receptor family.

-

Mechanism: The indole ring intercalates into the hydrophobic pocket of TIR1, while the acetamide tail interacts with the "molecular glue" surface that recruits Aux/IAA repressor proteins.

-

Differentiation: The bulky N-methoxy-N-methyl group alters transport kinetics (polar auxin transport) compared to native IAA, often acting as a competitive inhibitor or a "slow-release" prodrug if hydrolysis occurs in vivo.

Theory B: The Indole Scaffold in Mammalian Systems

In drug discovery, this molecule is a "privileged scaffold" for designing agents targeting:

-

Tubulin Polymerization: N-substituted indole-3-acetamides have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics in cancer cells.

-

AhR Modulation: Indole derivatives are classic ligands for the Aryl Hydrocarbon Receptor (AhR). The acetamide side chain can facilitate translocation into the nucleus, modulating xenobiotic metabolism enzymes (CYP1A1).

Part 3: Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide from IAA

Objective: Convert Indole-3-acetic acid (IAA) to this compound.

Reagents:

-

Indole-3-acetic acid (1.0 eq)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

-

EDC·HCl (1.5 eq) or DCC

-

HOBt (1.5 eq)

-

Triethylamine (Et3N) (3.0 eq)

-

Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Workflow:

-

Activation: Dissolve IAA in anhydrous DCM under Nitrogen atmosphere. Add HOBt and EDC·HCl at 0°C. Stir for 30 minutes to form the active ester.

-

Amine Preparation: In a separate flask, neutralize N,O-Dimethylhydroxylamine HCl with Et3N in DCM.

-

Coupling: Add the free amine solution to the activated IAA mixture dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (active ester disappearance).

-

Workup: Dilute with DCM, wash successively with 1N HCl (remove unreacted amine), Sat. NaHCO3 (remove unreacted acid), and Brine.

-

Purification: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Conversion to Indole-3-Ketones (Functionalization)

Objective: Use the Weinreb amide to synthesize a functionalized Indole ketone.

-

Setup: Dissolve this compound in anhydrous THF under Argon. Cool to -78°C.

-

Nucleophile Addition: Add Grignard reagent (R-MgBr) or Organolithium (R-Li) dropwise (1.5 eq).

-

Note: The Indole N-H proton may be deprotonated first; use 2.5 eq of organometallic or protect the Indole Nitrogen (e.g., with Boc or Tosyl) prior to reaction for higher yields.

-

-

Chelation: Stir at 0°C for 1 hour to ensure formation of the stable Mg-chelate.

-

Quench: Pour mixture into cold 1N HCl or Sat. NH4Cl. This step hydrolyzes the intermediate to the ketone.

Part 4: Data & Analytics[1]

Table 1: Comparative Yields of Ketone Synthesis Methods Comparison of using the Weinreb Amide vs. Acid Chloride route for Indole-3-acetone synthesis.

| Parameter | Weinreb Amide Route | Acid Chloride Route | Mechanistic Insight |

| Reaction Stability | High (Stable Intermediate) | Low (Highly Reactive) | Weinreb chelate prevents over-reaction. |

| Primary Product | Ketone (>85% Yield) | Tertiary Alcohol mixture | Acid chlorides react twice with Grignards. |

| Temp. Sensitivity | Tolerates 0°C to RT | Requires -78°C strict | Chelation confers thermal stability. |

| Functional Group Tol. | High | Low | Less prone to side reactions. |

Part 5: Workflow Visualization

The following diagram outlines the strategic workflow for utilizing this molecule in a drug discovery pipeline.

Caption: Figure 2. Strategic workflow converting IAA into bioactive ketones or using the amide as a direct probe.

References

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Mentel, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents. ACS Omega.

-

Boc Sciences. (2024). N-Methoxy-N-methylacetamide Product Profile & Applications.

-

National Institutes of Health (NIH). (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC.

-

Fluorochem. (2024). This compound Safety & Data Sheet.

Biological Activity & Therapeutic Potential of Indole Acetamide Derivatives

Executive Summary

The indole scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for thousands of natural alkaloids and synthetic pharmaceuticals. Within this class, indole acetamide compounds —characterized by an indole ring linked to an amide moiety via a methylene bridge—have emerged as a versatile chemotype.

While naturally occurring indole-3-acetamide (IAM) serves as a critical intermediate in auxin biosynthesis in phytobiology, synthetic N-substituted indole acetamides exhibit potent pharmacological profiles in human physiology. This guide analyzes their biological activity, focusing on tubulin polymerization inhibition (oncology) , NorA efflux pump inhibition (antimicrobial resistance) , and

Part 1: The Pharmacophore & Molecular Architecture

The biological success of indole acetamides stems from their ability to interact with diverse protein targets via hydrogen bonding and

Structural Logic

-

The Indole Core: Acts as a hydrophobic anchor, capable of intercalating into DNA or binding to hydrophobic pockets in enzymes (e.g., the Colchicine binding site of tubulin).

-

The Acetamide Linker (

):-

Conformational Flexibility: The methylene group allows the indole and the amide substituent to rotate, fitting into variable active sites.

-

H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) facilitate directional binding with amino acid residues (e.g., Serine, Threonine).

-

-

The N-Substituent: The "warhead" region. Variation here (e.g., 3,4,5-trimethoxyphenyl) dictates specificity between antitumor, antimicrobial, or metabolic targets.

Part 2: Oncology – Tubulin Polymerization Inhibition[1][2][3][4][5]

The most significant therapeutic application of synthetic indole acetamides is in the treatment of metastatic cancers. These compounds function primarily as Microtubule Destabilizing Agents (MDAs) .

Mechanism of Action

Unlike taxanes (which stabilize microtubules), many indole acetamides bind to the Colchicine site at the interface of

-

Microtubule depolymerization.[1]

-

Disruption of the mitotic spindle.

-

Cell cycle arrest at the G2/M phase.

-

Induction of apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Structure-Activity Relationship (SAR)[6]

-

3,4,5-Trimethoxyphenyl moiety: When attached to the amide nitrogen, this group mimics the A-ring of Colchicine, significantly enhancing potency (IC

values often -

5-Methoxy substitution on Indole: Often increases lipophilicity and cellular uptake.

Pathway Visualization

The following diagram illustrates the cascade from drug binding to apoptotic cell death.

Figure 1: Mechanism of action for indole acetamide-induced apoptosis via tubulin destabilization.

Part 3: Antimicrobial & Metabolic Applications[7][8]

Reversing Antibiotic Resistance (NorA Inhibition)

Staphylococcus aureus (MRSA) resistance is often driven by the NorA efflux pump , which expels fluoroquinolones.[2]

-

Activity: Indole acetamides do not always kill bacteria directly but act as potentiators .

-

Mechanism: They bind to the transmembrane domain of the NorA pump, physically blocking the channel or competing with the antibiotic substrate.

-

Result: Intracellular concentration of ciprofloxacin increases, restoring sensitivity in resistant strains.

Metabolic Regulation ( -Amylase Inhibition)

Recent studies indicate that indole-3-acetamides can inhibit

-

Therapeutic Value: Potential oral hypoglycemic agents for Type 2 Diabetes.

-

SAR Insight: The presence of electron-withdrawing groups (e.g., para-fluoro) on the phenyl ring of the amide improves binding affinity to the enzyme active site.

Part 4: Synthetic Protocol (Amidation)

To synthesize these libraries, a robust amide coupling protocol is required. The EDC/HOBt method is preferred over acid chlorides to prevent racemization (if chiral centers are present) and to tolerate sensitive functional groups.

Reagents

-

Carboxylic Acid: Indole-3-acetic acid (IAA) or substituted derivatives.

-

Amine: Substituted aniline or aliphatic amine.

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

-

Solvent: DMF or DCM.

Step-by-Step Methodology

-

Activation: Dissolve Indole-3-acetic acid (1.0 eq) in dry DMF under

atmosphere. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at -

Coupling: Add the target amine (1.0 eq) and DIPEA (2.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane).

-

Workup: Dilute with Ethyl Acetate. Wash sequentially with:

-

1M HCl (removes unreacted amine/EDC).

-

Sat.

(removes unreacted acid/HOBt). -

Brine.[3]

-

-

Purification: Dry over

, concentrate, and purify via silica gel column chromatography.

Figure 2: EDC/HOBt mediated synthesis of indole acetamide derivatives.

Part 5: Biological Assay Protocols

Tubulin Polymerization Assay (Fluorescence Based)

This assay validates if the compound directly targets tubulin.

-

Principle: Tubulin polymerization is monitored by the fluorescence enhancement of a reporter dye (DAPI or fluorescent analog) that binds only to polymerizing microtubules.

-

Protocol:

-

Prepare 96-well plate with purified porcine brain tubulin (

) in PEM buffer. -

Add test compound (1–10

M) or control (Colchicine). -

Initiate polymerization by warming to

C. -

Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

-

Interpretation: A decrease in the Vmax (rate) and final plateau fluorescence compared to vehicle control indicates inhibition.

-

MTT Cytotoxicity Assay

Standard screen for antiproliferative activity.

-

Protocol:

-

Seed cancer cells (e.g., HeLa, MCF-7) at

cells/well. Incubate 24h. -

Treat with serial dilutions of indole acetamide (0.01 – 100

M) for 48h. -

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate 4h; mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

-

Dissolve crystals in DMSO and read Absorbance at 570 nm.

-

Calculate IC

using non-linear regression.

-

References

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. (2021). [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. (2022).[4] [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. (2020). [Link]

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. (2020). [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Microorganisms. (2023). [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide

Foreword

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide. As a specialized indole derivative, likely utilized in targeted research and drug development, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available safety data for structurally related compounds and general principles of chemical safety. It is imperative to supplement this guide with institution-specific safety protocols and to conduct a thorough risk assessment before commencing any experimental work.

Section 1: Compound Identification and Properties

1.1. Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 132922-37-3[1]

-

Molecular Formula: C₁₂H₁₄N₂O₂[1]

-

Molecular Weight: 218.25 g/mol

-

Synonyms: Not widely available.

1.2. Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge of similar compounds |

| Appearance | White to off-white crystalline solid (predicted) | [2] |

| Solubility | Soluble in DMSO and DMF[2] | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Section 2: Hazard Identification and Risk Assessment

2.1. GHS Classification (Anticipated)

Based on available information for the compound and its precursors, the following GHS classifications should be considered:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

-

Skin Irritation (Category 2): H315 - Causes skin irritation (presumed).

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation (presumed).

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation (presumed).

Pictograms:

Signal Word: Warning [1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

Precautionary Statements:

-

P101: If medical advice is needed, have product container or label at hand.[1]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

2.2. Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[3] However, indole-based compounds can exhibit a wide range of biological activities.[4][5] Chronic exposure effects are unknown. Both oral and dermal doses of the related compound N-methylacetamide have caused fetal harm in rodents.[6]

2.3. Potential Biological Activity

Derivatives of this compound have been investigated for their potential as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy.[4][5] This suggests that the compound may be biologically active and should be handled with appropriate caution to avoid unintended exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

Given the potential hazards, a multi-layered approach to exposure control is essential.

3.1. Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Containment: For procedures with a higher risk of aerosolization, consider the use of a glove box.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after direct contact with the compound.

-

Lab Coat: A buttoned, full-length lab coat should be worn to protect street clothing and skin.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[3] However, if engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: PPE Decision Workflow for Handling the Compound.

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing risks associated with this compound.

4.1. General Handling

-

Avoid all direct contact with the compound.[3]

-

Do not breathe dust or vapors.[3]

-

Use spark-proof tools and explosion-proof equipment if handling large quantities in a flammable solvent.[3][7]

-

Handle in accordance with good industrial hygiene and safety practices.[3]

-

Wash hands thoroughly after handling, even if gloves were worn.

4.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][7]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

5.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

5.2. Spill Response

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Emergency Spill Response Workflow.

Section 6: Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this safety guide, it's important to understand the general reactivity of this compound and its precursors. The synthesis of related indole acetamides often involves the use of coupling reagents and solvents that carry their own specific hazards. Always consult the safety data sheets for all reagents and solvents used in any synthesis.

Section 7: Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][7]

-

Do not dispose of down the drain or in regular trash.

References

-

PubChem. (n.d.). N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Retrieved from [Link]

-

D'Errico, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Buy 2-(1H-indol-3-yl)-N-methylacetamide [smolecule.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide as a Weinreb amide

The Privileged Scaffold for Indole-Based Ketone Synthesis [1]

Executive Summary

This guide details the synthesis, mechanistic utility, and application of 2-(1H-Indol-3-yl)-N-methoxy-N-methylacetamide (Indole-3-Weinreb Amide).[1] As a derivative of Indole-3-acetic acid (IAA), this molecule serves as a critical "chemical dam" in synthetic organic chemistry.[1] Unlike esters or acid chlorides, which suffer from uncontrolled nucleophilic addition leading to tertiary alcohols, this Weinreb amide allows for the precise, mono-addition of organometallic reagents (Grignard or Organolithium) to generate indole-3-ketones and aldehydes .

These motifs are foundational to the synthesis of tryptamine-based alkaloids, serotonin receptor modulators, and tubulin polymerization inhibitors.

Part 1: Structural Analysis & Mechanistic Advantage[1]

The core value of this molecule lies in the Weinreb Chelation Model .[1] When an organometallic nucleophile attacks the carbonyl carbon, the reaction does not proceed immediately to the ketone. Instead, the metal ion is "trapped" in a stable, five-membered cyclic intermediate.

The Chelation Mechanism

The methoxy oxygen (

Key Advantages:

-

Prevention of Over-Addition: The stable chelate prevents a second equivalent of nucleophile from attacking, eliminating tertiary alcohol byproducts.[1]

-

Indole Compatibility: The amide functionality is robust enough to survive the basic conditions required for downstream functionalization, provided the indole nitrogen is managed (see Section 3).[1]

Figure 1: The thermodynamic trap mechanism preventing over-addition.[1]

Part 2: Synthesis Protocol (Upstream)[1]

Direct conversion of Indole-3-acetic acid (IAA) to its Weinreb amide requires activation of the carboxylic acid.[1] Acid chlorides of IAA are notoriously unstable; therefore, in-situ activation using coupling agents is the standard of excellence.[1]

Comparative Reagent Table

| Reagent System | Yield | Purity Profile | Notes |

| EDC | 85-92% | High | Recommended. Water-soluble byproducts simplify workup.[1] |

| CDI (Carbonyldiimidazole) | 75-85% | Moderate | Gas evolution ( |

| DCC | 70-80% | Low | Forms insoluble urea byproduct (DCU) that is difficult to remove completely.[1] |

| T3P (Propylphosphonic anhydride) | >90% | Very High | Excellent for scale-up, but reagent is more expensive.[1] |

Standard Operating Procedure (EDC/HOBt Method)

Materials:

-

Indole-3-acetic acid (1.0 equiv)[1]

- -Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

EDC

HCl (1.2 equiv)[1] -

HOBt (1.2 equiv)[1]

-

Triethylamine (

) (3.0 equiv)[1] -

Dichloromethane (DCM) [Anhydrous][1]

Workflow:

-

Activation: Dissolve Indole-3-acetic acid in anhydrous DCM at

under inert atmosphere ( -

Amine Release: In a separate vessel, mix

-dimethylhydroxylamine -

Coupling: Cannulate the amine solution into the activated acid solution dropwise.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexanes; Product

).[1] -

Workup: Wash organic layer with

(removes unreacted amine/EDC), saturated -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Gradient: 20%

Part 3: Downstream Applications & The "Indole Proton" Problem

When reacting the synthesized Weinreb amide with Grignard reagents, a critical variable arises: The Indole N-H Proton (

Grignard reagents are strong bases.[1] If the indole nitrogen is unprotected, the Grignard will deprotonate the nitrogen before attacking the Weinreb carbonyl.

Strategy A: The "Sacrificial" Method (No Protection)

Best for: Cheap Grignard reagents (e.g., MeMgBr, PhMgBr).

-

Protocol: Use 2.2 to 2.5 equivalents of Grignard reagent.[1]

-

Eq 1: Deprotonates the Indole N-H

Indole-N-MgX. -

Eq 2: Attacks the Weinreb Carbonyl.

-

-

Risk: Lower atom economy; viscous heterogeneous mixtures due to precipitation of the magnesium salt.[1]

Strategy B: The "N-Protection" Method (High Precision)

Best for: Expensive/Complex nucleophiles or GMP synthesis.[1]

-

Protocol: Protect the indole nitrogen with a Boc (tert-butyloxycarbonyl) or Tosyl group prior to Weinreb formation or immediately after.[1]

-

Advantage: Requires only 1.1 equivalents of nucleophile; cleaner reaction profile.[1]

Experimental Protocol: Ketone Synthesis (Strategy A)

-

Setup: Flame-dry a 2-neck round bottom flask. Purge with Argon.

-

Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF (

concentration). -

Cooling: Cool solution to

. -

Addition: Add Grignard reagent (2.5 equiv) dropwise over 20 minutes.

-

Observation: Gas evolution (alkane release) will occur during the first equivalent addition.[1]

-

-

Chelation: Stir at

for 1 hour, then warm to RT for 2 hours. -

Quench: Cool to

. Quench with saturated

Part 4: Logical Pathway Visualization

The following diagram illustrates the divergent pathways based on the protection strategy selected.

Figure 2: Decision tree for Indole N-H management during nucleophilic addition.

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Organic Chemistry Portal. "Weinreb Ketone Synthesis: Mechanisms and Protocols."

-

Fehrentz, J. A.; Castro, B. "Synthesis of Aldehydes by Reduction of N-methoxy-N-methylamides."[1] Synthesis, 1983 , 1983(8), 676–678.

-

Labano, S., et al. "Indole-3-acetic acid derivatives: Synthesis and biological evaluation."[1] Chemical Biology & Drug Design, 2016 .[1] (Contextualizing the utility of the scaffold).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Methoxy-N-methylacetamide synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

NMR and IR spectroscopy for 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide

An Application Note for the Structural Elucidation of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide using NMR and IR Spectroscopy

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key intermediate in synthetic organic chemistry and drug development. By leveraging the distinct functionalities of the indole nucleus and the N-methoxy-N-methylamide (Weinreb amide) group, we present detailed protocols and interpretation guidelines for Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This note is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and structural verification to ensure scientific integrity and accelerate research timelines.

Introduction: The Synthetic and Spectroscopic Challenge

The title compound, this compound, combines two synthetically valuable moieties: the indole ring, a privileged scaffold in medicinal chemistry, and the Weinreb amide. Weinreb amides are renowned for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity is attributed to the stability of the tetrahedral intermediate formed during nucleophilic addition.

Accurate structural confirmation of this intermediate is paramount for ensuring the fidelity of subsequent synthetic steps. A combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust, non-destructive method for complete structural elucidation. IR spectroscopy offers a rapid diagnostic for the presence of key functional groups, while ¹H and ¹³C NMR spectroscopy provides a detailed atomic-level map of the entire molecule. This guide explains the causality behind the expected spectral features and provides validated protocols for obtaining high-quality data.

Molecular Structure and Spectroscopic Analysis

The structure of this compound presents several distinct regions for spectroscopic analysis: the indole ring system, the aliphatic methylene bridge, and the Weinreb amide functional group.

Caption: Numbered structure of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an ideal first-pass analysis to confirm the presence of the critical amide carbonyl and indole N-H functionalities. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching and bending) at frequencies characteristic of specific bonds.[3]

Expected Characteristic Absorption Bands

The primary utility of IR in this context is the confirmation of a successful amidation reaction. The disappearance of a carboxylic acid's broad O-H stretch (if starting from indole-3-acetic acid) and the appearance of a strong amide C=O stretch are definitive indicators.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |

| Indole | N-H | Stretch | 3500 - 3300 | Medium, Sharp | The position and sharpness can be affected by hydrogen bonding. |

| Aromatic | C-H | Stretch | 3100 - 3000 | Medium | Confirms the presence of the aromatic indole ring.[4] |

| Aliphatic | C-H | Stretch | 2950 - 2850 | Medium | Arises from the methylene (-CH₂-) and methyl (-CH₃) groups.[4] |

| Weinreb Amide | C=O | Stretch | 1690 - 1630 | Strong | This is a key diagnostic peak. Its frequency is lower than esters or ketones due to the electron-donating effect of the nitrogen atom.[5] For N-methoxy-N-methylamides specifically, this peak is often observed around 1640-1660 cm⁻¹.[6][7] |

| Aromatic | C=C | Bend | 1700 - 1500 | Medium | A series of absorptions confirming the aromatic system.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the definitive, high-resolution structural proof. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of every proton and carbon atom can be established.

Predicted ¹H NMR Spectrum